1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family, which are known for their unique three-dimensional structure.
Mechanism of Action
Target of Action
The primary targets of 1-(Fluoromethyl)-3-iodobicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been used as bioisosteric replacements for aromatic rings in drug design . Therefore, the targets would likely depend on the specific aromatic compound that 1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane is designed to mimic.
Mode of Action
The exact mode of action of 1-(Fluoromethyl)-3-iodobicyclo[11It’s known that bcp derivatives can mimic the spatial arrangement of atoms in aromatic rings . This allows them to interact with biological targets in a similar manner to the aromatic compounds they replace, potentially leading to similar physiological effects.
Biochemical Pathways
The specific biochemical pathways affected by 1-(Fluoromethyl)-3-iodobicyclo[11Given that bcp derivatives are used as bioisosteric replacements for aromatic compounds , it’s likely that they would affect similar biochemical pathways as the compounds they are designed to mimic.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 1-(Fluoromethyl)-3-iodobicyclo[11It’s known that bcp cores have been extensively studied and proven valuable alternatives to benzene rings . They often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(Fluoromethyl)-3-iodobicyclo[11It’s known that the synthesis of bcp derivatives can be achieved through various methods, including photoredox-catalyzed radical addition , which suggests that light could potentially influence the compound’s stability or reactivity.
Preparation Methods
The synthesis of 1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with appropriate halogenated reagents. One common method includes the use of alkyl iodides and propellane under light-induced conditions, which allows for the formation of bicyclo[1.1.1]pentane iodides . This reaction is performed in a continuous flow process, making it scalable for industrial production .
Chemical Reactions Analysis
1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Radical Reactions: The compound can participate in radical reactions, such as photoredox-catalyzed radical addition.
Defluorinative Reactions: Visible light-induced defluorinative gem-difluoroallylation is another reaction type this compound can undergo.
Common reagents used in these reactions include sodium arylsulfinates, difluoroiodane (III) reagents, and various alkenes and alkynes . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: It serves as a bioisostere for para-substituted benzene rings, enhancing the pharmacokinetic properties of drug candidates.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it valuable in the development of new materials with specific properties.
Comparison with Similar Compounds
1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane: Similar in structure but with two fluorine atoms instead of one.
1-(Methyl)-3-iodobicyclo[1.1.1]pentane: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
These comparisons highlight the unique reactivity and potential applications of this compound in various fields of research.
Properties
IUPAC Name |
1-(fluoromethyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FI/c7-4-5-1-6(8,2-5)3-5/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBUQSLQGWKCGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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